5-Bromo-2-methoxybenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-2-methoxybenzyl alcohol often involves bromination reactions of methoxybenzyl alcohols or derivatives. For example, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols with bromine water at different temperatures has been explored to afford products with bromination on the aromatic nuclei (Nakatani et al., 1984). This study provides insights into the reactivity and selectivity of the bromination process, relevant to the synthesis of 5-bromo-2-methoxybenzyl alcohol.
Molecular Structure Analysis
The molecular structure of related compounds, like N′-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide, has been characterized through X-ray single crystal structural determination, revealing insights into the molecular conformation and intermolecular interactions (Xue et al., 2011). Such analyses are crucial for understanding the structural basis of the chemical behavior of 5-bromo-2-methoxybenzyl alcohol and its derivatives.
Chemical Reactions and Properties
Studies on the reactivity of methoxybenzyl alcohols have shown that these compounds can undergo various chemical transformations. For instance, the specific removal of o-methoxybenzyl protection by DDQ oxidation highlights the susceptibility of methoxybenzyl ethers to oxidative conditions, which is relevant for the chemical manipulation of 5-bromo-2-methoxybenzyl alcohol (Oikawa et al., 1982).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are fundamental for its characterization and application. While specific data on 5-bromo-2-methoxybenzyl alcohol is scarce, studies on structurally related compounds provide a basis for predicting its behavior. The crystallization and solvation characteristics of similar molecules can shed light on the solid-state properties of 5-bromo-2-methoxybenzyl alcohol (Sharutin & Sharutina, 2016).
Scientific Research Applications
1. Isolation from Natural Sources and Cytotoxicity Studies
5-Bromo-2-methoxybenzyl alcohol and related bromophenol derivatives have been isolated from natural sources, such as brown algae. These compounds, including dibenzyl bromophenols and propyl bromophenol derivatives, exhibit selective cytotoxicity against various human cancer cell lines, making them subjects of interest in cancer research (Xu et al., 2004).
2. Halogenation Reactions and Bromophenol Derivatives
Studies on halogenation reactions involving methoxybenzyl alcohols, such as 5-Bromo-2-methoxybenzyl alcohol, have been conducted. These reactions are influenced by the electronegativity of benzyl substituents and result in various bromination products, highlighting the compound's versatility in synthetic chemistry (Nakatani et al., 1984).
3. Metabolism Studies in Pharmacology
5-Bromo-2-methoxybenzyl alcohol derivatives have been studied for their in vivo metabolism in pharmacological research. For instance, metabolism of related compounds in rats has been explored, revealing various metabolic pathways and byproducts, which is vital for understanding drug metabolism and development (Kanamori et al., 2002).
4. Enzymatic Activity and Substrate Specificity
Research on enzymes such as aryl-alcohol oxidase has investigated the substrate specificity and properties of these enzymes, including their activity on compounds like methoxybenzyl alcohols. Such studies contribute to our understanding of enzyme mechanisms and potential biotechnological applications (Guillén et al., 1992).
5. Antibacterial Properties from Marine Algae
Bromophenol derivatives, including those related to 5-Bromo-2-methoxybenzyl alcohol, have been identified in marine algae, demonstrating antibacterial properties. This highlights their potential as natural sources for developing new antibacterial agents (Xu et al., 2003).
6. Photocatalytic Oxidation Research
Studies on photocatalytic oxidation have explored the use of benzyl alcohol derivatives, such as 4-methoxybenzyl alcohol, under visible light irradiation. This research is significant for developing new photocatalytic processes and understanding the reaction mechanisms involved (Higashimoto et al., 2009).
Mechanism of Action
Target of Action
It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to synthesize.
Mode of Action
The mode of action of 5-Bromo-2-methoxybenzyl alcohol is also dependent on the specific reactions it is involved in. As a brominated compound, it can participate in various organic reactions, including nucleophilic substitutions . The bromine atom can be replaced by other groups, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxybenzyl alcohol can be influenced by various environmental factors. For instance, the presence of other reactive species can affect its reactivity and the outcomes of its reactions . Additionally, factors such as pH and temperature can also influence its stability and reactivity .
Future Directions
properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOOGRLZVQWDBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001595 | |
Record name | (5-Bromo-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxybenzyl alcohol | |
CAS RN |
80866-82-6 | |
Record name | 5-Bromo-2-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80866-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Bromo-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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